4-(1-Methyl-1H-pyrazol-4-yl)-4-propoxypiperidine
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Overview
Description
4-(1-Methyl-1H-pyrazol-4-yl)-4-propoxypiperidine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 1-position and a propoxy group at the 4-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)-4-propoxypiperidine typically involves the reaction of 1-methyl-1H-pyrazole with 4-propoxypiperidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with 4-propoxypiperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-pyrazol-4-yl)-4-propoxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(1-Methyl-1H-pyrazol-4-yl)-4-propoxypiperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)-4-propoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit certain kinases or enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Similar in structure but with a morpholine ring instead of a piperidine ring.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Contains a pyrazole ring but with additional substituents and a different core structure.
4,4,5,5-Tetramethyl-2-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl: Features a pyrazole ring with different substituents and an imidazole ring.
Uniqueness
4-(1-Methyl-1H-pyrazol-4-yl)-4-propoxypiperidine is unique due to its specific combination of a pyrazole ring with a propoxy-substituted piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
4-(1-Methyl-1H-pyrazol-4-yl)-4-propoxypiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a propoxy group and a 1-methyl-1H-pyrazole moiety. The structural characteristics contribute to its biological activity, particularly in the inhibition of specific enzymes and receptors.
Research indicates that compounds with pyrazole derivatives often exhibit significant biological activities, especially in cancer treatment. For instance, similar pyrazole-based compounds have demonstrated potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The presence of the pyrazole ring enhances interactions with active sites of these kinases, leading to apoptosis in cancer cells .
Antiproliferative Effects
In vitro studies have shown that derivatives related to this compound exhibit antiproliferative effects against various cancer cell lines. For example, related compounds have demonstrated sub-micromolar activity against ovarian cancer cells, suggesting that modifications in the structure can lead to varying degrees of efficacy .
Data Table: Biological Activities of Related Compounds
Compound Name | CDK Inhibition Ki (µM) | GI50 (A2780) (µM) | Mechanism of Action |
---|---|---|---|
This compound | TBD | TBD | CDK2 Inhibition, Induces Apoptosis |
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | 0.005 | 0.158 | CDK2 Inhibition |
5-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-5-yl)pyrimidin-2-amine | 0.090 | 7.350 | Reduced CDK2 Activity |
Case Study: Anticancer Activity
A study investigated the effects of various pyrazole derivatives on ovarian cancer cells. The results indicated that specific structural modifications significantly enhanced or reduced their anticancer properties. For instance, the introduction of different substituents on the pyrazole ring altered the binding affinity for CDK2, directly impacting cellular proliferation rates .
Case Study: CNS Activity
Another line of research focused on pyrazole derivatives as potential modulators for M4 muscarinic receptors in the central nervous system (CNS). These compounds showed promise as positive allosteric modulators, enhancing the efficacy of acetylcholine at these receptors, which could have implications for treating neurodegenerative diseases like Alzheimer's .
Properties
Molecular Formula |
C12H21N3O |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)-4-propoxypiperidine |
InChI |
InChI=1S/C12H21N3O/c1-3-8-16-12(4-6-13-7-5-12)11-9-14-15(2)10-11/h9-10,13H,3-8H2,1-2H3 |
InChI Key |
MEVSNLITSBPVNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1(CCNCC1)C2=CN(N=C2)C |
Origin of Product |
United States |
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